molecular formula C12H16ClNO4S B12393503 N-[(3-Chlorophenyl)sulfonyl]-L-leucine

N-[(3-Chlorophenyl)sulfonyl]-L-leucine

Cat. No.: B12393503
M. Wt: 305.78 g/mol
InChI Key: KJQWUNLTCVDQQZ-NSHDSACASA-N
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Description

Overview of Sulfonamide Chemistry and Bioactivity in Research

The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry and drug development. nih.govacs.org Compounds containing this moiety, known as sulfonamides, were among the first effective antimicrobial agents and have since become integral to the development of a wide array of therapeutic agents. ajchem-b.comnih.gov The synthesis of sulfonamides is often straightforward, typically involving the reaction of a sulfonyl chloride with an amine, which allows for the creation of a diverse library of derivatives. nih.gov

In research, the sulfonamide group is recognized as a versatile pharmacophore with a broad spectrum of biological activities. nih.govtandfonline.com Beyond their classic antibacterial action, which involves the inhibition of dihydropteroate (B1496061) synthase to block folic acid synthesis in bacteria, sulfonamides have been shown to exhibit antifungal, antiviral, antitumor, anti-inflammatory, and antidiabetic properties. nih.govajchem-b.comnih.gov This wide-ranging bioactivity stems from the ability of the sulfonamide moiety to act as a bioisostere of other functional groups like carboxyl and amide groups, enabling it to interact with various biological targets. nih.gov Specifically, sulfonamides have been successfully designed as inhibitors for enzymes such as carbonic anhydrases and cyclooxygenases. tandfonline.com The continued exploration of sulfonamide chemistry is a dynamic area of research, focused on discovering new chemical entities with enhanced functionalities and novel therapeutic applications. tandfonline.comtandfonline.com

Role of L-Leucine and its Derivatives in Biological Systems and Medicinal Chemistry

L-leucine is an essential branched-chain amino acid (BCAA) that plays a fundamental role in protein synthesis and various metabolic processes. wikipedia.orgnih.gov As the body cannot synthesize it, it must be obtained through diet. wikipedia.org In biological systems, L-leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein biosynthesis. wikipedia.orgnih.gov This regulatory role makes leucine (B10760876) and its signaling pathways a subject of intense biochemical research, particularly in the contexts of muscle metabolism and metabolic diseases. nih.gov

In medicinal chemistry, L-leucine and its derivatives serve as valuable building blocks for the synthesis of new chemical entities. biosynsis.com The inherent chirality and defined stereochemistry of L-leucine are desirable features in drug design, as biological targets often exhibit stereospecific recognition. Researchers utilize leucine analogues and derivatives to probe enzyme activity, protein synthesis, and metabolic pathways. The incorporation of leucine or its non-natural derivatives into larger molecules is a strategy employed to enhance interactions with biological targets or to modify the pharmacological properties of a compound. acs.org For instance, studies have shown that incorporating L-leucine into novel compounds can be favorable for achieving potent antitumor activities. acs.org

Rationale for Investigating Sulfonamide-Amino Acid Conjugates

The conjugation of sulfonamides with amino acids has emerged as a significant area of research in medicinal chemistry. nih.gov This strategy aims to create hybrid molecules that leverage the chemical and biological properties of both the sulfonamide pharmacophore and the amino acid moiety. nih.govacs.org Recent developments have highlighted amino acids as advantageous precursors for sulfonamide synthesis compared to simple amines due to their biological relevance, inherent chirality, diverse side chains, and the potential for mild reaction conditions. nih.gov

The rationale for investigating these conjugates is multifaceted. The amino acid component can enhance the biological targeting of the molecule, potentially improving its interaction with specific enzymes or receptors. The chirality of the amino acid introduces stereochemical complexity, which can be crucial for selective binding to biological macromolecules. nih.gov Furthermore, the diversity of amino acid side chains provides a platform for creating a wide array of sulfonamide derivatives with tailored structures and properties. nih.gov Amino acid-based sulfonamides have been investigated for a range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov This synthetic approach aligns with the principles of green chemistry and offers a versatile platform for the discovery of novel bioactive compounds. nih.gov

Significance of N-[(3-Chlorophenyl)sulfonyl]-L-leucine as a Research Scaffold

This compound serves as a valuable research scaffold, which is a core structure used for the synthesis of a library of related compounds. The significance of this specific molecule lies in the combination of its three key components: the 3-chlorophenyl group, the sulfonyl group, and the L-leucine moiety. The aromatic sulfonamide portion is a well-established framework for interacting with various enzymes. mdpi.com The chloro-substitution on the phenyl ring can influence the molecule's electronic properties and may participate in specific interactions, such as halogen bonding, with protein targets. acs.org

The L-leucine component introduces a specific stereocenter and a non-polar isobutyl side chain, which can probe hydrophobic pockets within a biological target's active site. wikipedia.org This defined three-dimensional structure is critical for achieving specificity and potency. Researchers can use this compound as a starting point or a key intermediate to systematically modify each part of the molecule. For example, the carboxyl group of the leucine can be further derivatized to create amides or esters, or the amino acid itself can be replaced, to explore structure-activity relationships (SAR). This makes the scaffold a powerful tool for developing new inhibitors for specific biological targets, such as protein kinases, which are often implicated in disease. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO₄S chemicalbook.com
Molecular Weight 305.78 g/mol chemicalbook.com
Boiling Point (Predicted) 473.5 ± 55.0 °C chemicalbook.com
Density (Predicted) 1.330 ± 0.06 g/cm³ chemicalbook.com
IUPAC Name (2S)-2-[[(3-chlorophenyl)sulfonyl]amino]-4-methylpentanoic acidN/A

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

(2S)-2-[(3-chlorophenyl)sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C12H16ClNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16)/t11-/m0/s1

InChI Key

KJQWUNLTCVDQQZ-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Pathways for N-Substituted Sulfonyl-L-leucine Analogues

The construction of N-substituted sulfonyl-L-leucine analogues is predominantly achieved through direct sulfonylation of L-leucine or its ester derivatives. This approach is favored for its efficiency and the commercial availability of the starting materials.

The most common and established method for synthesizing N-sulfonylated amino acids is the Schotten-Baumann reaction. This procedure involves the reaction of an amino acid with a sulfonyl chloride in a basic aqueous medium. For leucine-derived sulfonamides, this typically involves the nucleophilic attack of the amino group of L-leucine on the sulfur atom of an appropriately substituted phenylsulfonyl chloride. researchgate.netcaltech.edu The use of amino acids as precursors in sulfonamide synthesis is advantageous due to their biological relevance, chirality, stereochemical diversity, and the mild reaction conditions required. researchgate.netcaltech.edu

The general mechanism involves the deprotonation of the amino group under basic conditions, increasing its nucleophilicity towards the electrophilic sulfonyl chloride. The reaction is typically performed in a biphasic system or an aqueous solution with a base such as sodium hydroxide (B78521) or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. researchgate.net For example, studies have detailed the synthesis of related sulfonamides by reacting amino acids like valine and isoleucine with benzenesulfonyl chloride in an aqueous basic medium. researchgate.net Similarly, other works report the condensation of p-toluenesulfonyl chloride with amino acids like histidine and tryptophan to yield the corresponding N-sulfonylated products. nih.govgoogle.com

The efficiency and yield of sulfonylation reactions are highly dependent on several factors, including the choice of base, solvent, reaction temperature, and reaction time. The optimization of these parameters is crucial for achieving high yields and purity while minimizing side reactions, such as the hydrolysis of the sulfonyl chloride and racemization of the chiral center.

Research on the synthesis of related sulfonamide structures highlights key optimization parameters. While specific optimization data for N-[(3-Chlorophenyl)sulfonyl]-L-leucine is not prevalent in the literature, data from analogous sulfonylation reactions provide a clear framework for process improvement. Key variables include the nature of the base (e.g., organic vs. inorganic), the solvent system (e.g., aqueous, organic, or biphasic), and the temperature, which must be controlled to prevent degradation and epimerization.

Table 1: General Parameters for Optimization of Sulfonylation Reactions This table is a representative example based on general chemical principles and findings from related syntheses, such as those for imidazo[1,2-b]pyridazine (B131497) sulfonamides. google.com

ParameterVariationRationale
Base Na₂CO₃, K₂CO₃, Pyridine, Et₃NThe base neutralizes HCl byproduct. Its strength and solubility can affect reaction rate and side reactions.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Water, Acetonitrile (B52724)Solvent choice influences the solubility of reactants and can affect reaction kinetics.
Temperature 0 °C to Room TemperatureLower temperatures can minimize side reactions and preserve stereochemical integrity.
Time 2 - 24 hoursReaction time is optimized to ensure completion without promoting product degradation.

Development of Novel Synthetic Approaches for this compound

While the direct sulfonylation of L-leucine with 3-chlorophenylsulfonyl chloride under Schotten-Baumann conditions represents the most direct and classical synthetic route, the literature does not detail specific "novel" approaches exclusively for this molecule. The synthesis is predicated on well-established principles rather than requiring the development of entirely new methodologies. The presumed pathway involves reacting L-leucine with 3-chlorophenylsulfonyl chloride in the presence of a suitable base. The novelty in this field often comes from the application of new catalysts, green chemistry principles (e.g., using ionic liquids), or the development of one-pot procedures that improve efficiency and reduce waste. researchgate.net

Stereochemical Considerations in Synthesis of L-Leucine Derivatives

Maintaining the stereochemical integrity of the α-carbon is of paramount importance in the synthesis of L-leucine derivatives. The biological activity of chiral molecules is often dependent on a single enantiomer. Using L-leucine as the starting material provides an efficient method for introducing the desired (S)-configuration at the α-carbon into the final product. researchgate.netcaltech.edu

Synthetic strategies are designed to be stereoconservative. The direct N-sulfonylation of L-leucine generally proceeds without racemization of the chiral center, as the reaction does not involve breaking the bonds to the stereocenter. organic-chemistry.org However, harsh reaction conditions, such as high temperatures or the use of strong bases for extended periods, can risk epimerization. Therefore, careful control of reaction parameters is essential. google.com The stereocenter at C-2 of L-leucine can be created with high stereocontrol using enzymatic methods during the synthesis of the leucine (B10760876) precursor itself, ensuring a high enantiomeric purity for subsequent derivatization. organic-chemistry.org

Chemical Modifications and Derivatization Strategies

The this compound scaffold can be further modified to explore structure-activity relationships. Derivatization can occur at the carboxylic acid group, the phenyl ring of the sulfonyl group, or the isobutyl side chain of the leucine moiety.

The synthesis of analogues is a common strategy to build a library of compounds around a lead structure. For leucine-derived sulfonamides, this primarily involves varying the substitution pattern on the arylsulfonyl chloride or using different amino acid precursors. researchgate.netcaltech.edu For instance, a variety of N-arylsulfonyl amino acid derivatives have been synthesized by reacting different sulfonyl chlorides with amino acids. nih.gov Another approach involves multi-step syntheses where a sulfonyl-containing carboxylic acid is first prepared and then coupled to the amino acid. This was demonstrated in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, where 4-[(4-bromophenyl)sulfonyl]benzoic acid was activated to its acyl chloride and then reacted with L-valine. bldpharm.com Such strategies allow for the introduction of greater structural diversity.

Table 2: Examples of Synthesized Leucine and Other Amino Acid-Derived Sulfonamide Analogues

Amino Acid PrecursorSulfonyl-Containing ReagentResulting Analogue TypeReference
L-Valine, L-IsoleucineBenzenesulfonyl chlorideN-Benzenesulfonyl-L-amino acid researchgate.net
L-Histidine, L-Tryptophanp-Toluenesulfonyl chlorideN-(p-Tolylsulfonyl)-L-amino acid nih.gov
L-Valine4-[(4-Bromophenyl)sulfonyl]benzoyl chlorideN-Acyl-Sulfonamide Derivative bldpharm.com
Amine Precursor3,5-Dichlorothiophenol (via sulfenyl chloride)Sulfenamide (Sulfonamide Analogue)

Conjugation with Other Chemical Moieties

The carboxylic acid and the sulfonamide N-H group of this compound provide reactive sites for conjugation to other chemical moieties, such as fluorescent labels, radiolabels for imaging, or other bioactive molecules to create hybrid compounds.

The carboxylic acid of the L-leucine residue is a prime site for forming amide bonds with a wide variety of amines. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in combination with additives like HOBt or HOAt, can be used to activate the carboxylic acid for reaction with a primary or secondary amine. nih.gov This method allows for the straightforward conjugation of this compound to other amino acids, peptides, or amine-containing linker molecules. The reaction conditions are generally mild and compatible with a wide range of functional groups. nih.gov

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugation. peptide.cominterchim.frnih.govnih.govjenabioscience.com To utilize this methodology, either an azide (B81097) or an alkyne functionality must be introduced into the this compound molecule or the molecule to be conjugated. For instance, an alkyne group could be introduced on the chlorophenyl ring via a Sonogashira coupling. Alternatively, a derivative of L-leucine containing an azide or alkyne in its side chain could be used in the initial synthesis. The resulting modified this compound can then be "clicked" onto a molecule bearing the complementary functionality, forming a stable triazole linkage. peptide.cominterchim.frnih.gov

For applications in molecular imaging, such as Positron Emission Tomography (PET), this compound can be labeled with a positron-emitting radionuclide. This can be achieved by introducing a prosthetic group that can be readily radiolabeled. For example, if a substituent with a phenolic hydroxyl group is introduced on the phenyl ring via a Suzuki coupling, this position can be labeled with fluorine-18 (B77423) (¹⁸F) through nucleophilic substitution. Radiolabeled amino acids are valuable tools in oncology for visualizing tumors that exhibit increased amino acid transport. princeton.edu

The following interactive table summarizes potential conjugation strategies for this compound.

Conjugation Strategy Reactive Site on Core Molecule Conjugating Moiety Linkage Formed Example Application
Amide Bond FormationCarboxylic AcidAmine (R-NH₂)Amide (-CONH-)Peptide synthesis, Drug conjugation
Click Chemistry (CuAAC)Introduced Alkyne/AzideAzide/Alkyne-containing moleculeTriazoleFluorescent labeling, Bioconjugation
RadiolabelingModified Phenyl Ring (e.g., with -OH)Radiolabeling precursor (e.g., ¹⁸F)C-¹⁸F bondPET Imaging

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity

Impact of the Chlorophenyl Substituent on Molecular Recognition

The presence and positioning of the chloro substituent on the phenyl ring are critical for molecular recognition and potency. In related series of N-arylsulfonyl derivatives, the nature and position of substituents on the aromatic ring have been shown to significantly influence biological activity. For instance, in studies on N-arylsulfonylimidazolidinones as anticancer agents, the substitution pattern on the phenyl ring was a key determinant of cytotoxicity. nih.gov

Specifically, the 3-chloro substitution introduces a combination of steric and electronic effects. The chloro group is an electron-withdrawing group, which can modulate the electronic density of the entire arylsulfonyl moiety. This can influence hydrogen bonding capabilities and other non-covalent interactions with a target receptor. In a study of N-(4-chlorophenyl)-γ-amino acid derivatives, the presence of a chlorophenyl group was found to be important for their anticancer activity, suggesting that this group is crucial for the compound's biological action.

The position of the chlorine atom is also a significant factor. The meta-position (position 3) directs the substituent's electronic and steric influence to specific regions of the binding pocket, which can be more favorable for activity compared to ortho or para substitutions in certain receptor environments.

Role of the Sulfonyl Moiety in Interactions

The sulfonyl (SO2) group acts as a key structural linker and a potent hydrogen bond acceptor. Its geometry and electronic properties are fundamental to the compound's ability to engage with biological targets. The sulfur atom in the sulfonyl group is in a high oxidation state, and the two oxygen atoms are strong hydrogen bond acceptors. This allows for the formation of stable interactions with hydrogen bond donors, such as the amide protons of amino acid residues in a protein's active site.

In various classes of biologically active molecules, including N-arylsulfonyl-substituted compounds, the sulfonyl group is part of the pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity of a drug molecule. For example, in a series of 2-amino-4-arylsulfonyl-5,6,7,8-tetrahydroquinazolines, the sulfonyl functionality was found to be a key component for their activity as 5-HT6 receptor antagonists. kci.go.kr The aryl(sulfonyl)amino group has also been described as a stable yet activated group that can participate in intramolecular displacement reactions, highlighting its chemical versatility. nih.gov

Significance of the L-Leucine Side Chain and Stereochemistry

The L-leucine component of the molecule provides a distinct hydrophobic side chain and introduces stereochemical specificity, both of which are vital for selective biological activity. The isobutyl side chain of leucine (B10760876) is hydrophobic and can engage in van der Waals interactions within a hydrophobic pocket of a target protein.

The stereochemistry of the amino acid is paramount. The "L" configuration of leucine is the naturally occurring enantiomer in proteins and is often essential for proper binding to chiral biological receptors. In a study on a peptide from Odorrana schmackeri, the substitution of L-leucine with its mirror image, D-leucine, resulted in a significant alteration of the peptide's bioactivity, demonstrating the critical role of stereochemistry. nih.gov This strict stereochemical requirement suggests that the precise three-dimensional arrangement of the carboxyl, amino, and isobutyl groups of the L-leucine moiety is necessary for optimal interaction with its biological target. Enzymatic reactions involving N-succinyl L-leucine have also shown strict regio- and stereo-selective hydroxylation, further emphasizing the importance of the L-configuration for specific molecular recognition. researchgate.net

Positional and Substituent Effects on Bioactivity Profiles

The bioactivity of N-arylsulfonyl amino acid derivatives is highly sensitive to the nature and position of substituents on the aryl ring. While specific data for N-[(3-Chlorophenyl)sulfonyl]-L-leucine is limited, general trends can be observed from related compound series.

In studies on arylsulfonylimidazolidinones, hydrophobic substitutions at certain positions on the benzenesulfonyl moiety were found to be beneficial for enhancing anticancer activity. nih.gov This suggests that modifying the substitution pattern on the chlorophenyl ring of this compound could lead to significant changes in its bioactivity profile. For instance, the introduction of additional substituents or altering the position of the chloro group could modulate the compound's lipophilicity and its fit within a receptor's binding site.

The following table, derived from SAR studies on related N-arylsulfonyl compounds, illustrates the general effect of substituent changes on biological activity.

Compound Series Substituent Modification Observed Effect on Bioactivity Reference
N-ArylsulfonylimidazolidinonesHydrophobic substitutions at the 2-position of the aminobenzenesulfonyl moietyEnhancement of anticancer activity nih.gov
N-ArylsulfonylimidazolidinonesIntroduction of bulky or hydrophobic acyl groupsEnormous enhancement of anticancer activity nih.gov
SulfonylureasPara-substitution on the phenyl ring (e.g., chloro, methyl)Good anti-hypoglycemic activity youtube.com

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound is a key determinant of its structure-activity relationship. The molecule's preferred conformation dictates how its functional groups are presented for interaction with a biological target. The rotational freedom around the various single bonds in the molecule allows it to adopt a range of conformations, but only a subset of these are likely to be energetically favorable and biologically active.

Conformational analysis of related dipeptides and aromatic amino acids has shown that the side chains adopt preferred orientations to minimize steric hindrance and optimize intramolecular and intermolecular interactions. nih.govcapes.gov.br For this compound, the key rotational bonds would be those connecting the chlorophenyl ring to the sulfonyl group, the sulfonyl group to the nitrogen of leucine, and the bonds within the leucine side chain.

Molecular Interactions and Biochemical Mechanisms

Investigation of Enzyme Inhibition Profiles

The core of N-[(3-Chlorophenyl)sulfonyl]-L-leucine's potential biological activity lies in its capacity to act as an enzyme inhibitor. Enzymes are the catalysts of life, and their inhibition can have profound effects on cellular function.

While specific kinetic data for this compound is not extensively documented in publicly available research, the kinetic characterization of structurally related compounds provides a valuable framework for understanding its potential inhibitory action. For instance, studies on similar sulfonamide-based inhibitors have demonstrated potent, low nanomolar inhibition constants (Ki) against certain enzymes. nih.gov

A key area of investigation for leucine (B10760876) derivatives has been their role in the mTORC1 signaling pathway. Research has identified compounds that, while not affecting the catalytic activity of enzymes like mTOR kinase itself, can inhibit the pathway through other means. nih.gov For example, the compound BC-LI-0186, which shares structural motifs with this compound, has been shown to inhibit leucine-dependent S6K phosphorylation with an IC50 value that suggests a potent and specific action. nih.gov This indicates that the inhibitory mechanism may not be a direct competitive binding to the active site of a kinase but a more nuanced interaction with the signaling pathway.

The chemical structure of this compound points toward several classes of enzymes as potential targets.

Proteases: The presence of a leucine moiety, a common amino acid building block of proteins, suggests that this compound could interact with proteases. nih.gov Specifically, leucylaminopeptidases, which cleave leucine residues from the N-terminus of proteins, are a theoretical target. nih.gov Furthermore, some protease inhibitors incorporate leucine or its analogs to achieve their inhibitory effects. aars.online

Carbonic Anhydrases: The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). nih.govnih.gov These enzymes are crucial for pH regulation and other physiological processes. nih.gov A multitude of sulfonamide-based drugs have been developed as CA inhibitors, and it is plausible that this compound could exhibit similar activity against one or more of the 15 human CA isoforms. nih.gov

Kinases: While direct kinase inhibition is a possibility, a more subtle mechanism has been proposed for related leucine derivatives. Instead of directly inhibiting the kinase activity of mTOR, these compounds may interfere with the upstream signaling components that activate the kinase. nih.govbldpharm.com

Ligand-Receptor Binding Studies

Currently, there is a lack of specific ligand-receptor binding studies for this compound in the available scientific literature. Such studies would be crucial to definitively identify its direct molecular targets and to quantify the affinity and kinetics of these interactions.

Modulation of Biochemical Pathways

The most compelling evidence for the biological activity of compounds related to this compound lies in their ability to modulate key biochemical pathways, particularly those involved in nutrient sensing and cell growth.

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its activity is potently stimulated by amino acids, especially leucine. biocon.re.krnih.govnih.gov This has led to the exploration of leucine derivatives as potential modulators of this pathway for therapeutic purposes, particularly in cancer. nih.gov

Recent groundbreaking research has elucidated a novel mechanism for mTORC1 activation that is dependent on leucyl-tRNA synthetase (LRS). biocon.re.krnih.gov LRS, in addition to its canonical role in protein synthesis, acts as a sensor for intracellular leucine. biocon.re.krnih.gov In the presence of leucine, LRS interacts with RagD, a small GTPase, which is a key step in the translocation and activation of mTORC1 at the lysosomal surface. biocon.re.krnih.gov

Significantly, researchers have identified small molecules that can inhibit this leucine-sensing function of LRS without affecting its essential catalytic activity. biocon.re.krnih.gov One such compound, BC-LI-0186, was found to bind to the RagD-interacting domain of LRS, thereby preventing the LRS-RagD interaction and subsequent mTORC1 activation. nih.gov This leads to the suppression of mTORC1 signaling and can inhibit the growth of cancer cells, including those resistant to conventional mTOR inhibitors like rapamycin. nih.gov

Given the structural similarities, it is hypothesized that this compound could function in a similar manner, acting as an inhibitor of the LRS-RagD interaction and thereby modulating the mTORC1 pathway. This represents a promising avenue for the development of novel and highly specific anticancer agents.

While direct studies on the transporter interactions of this compound are not available, research on N-acetylated leucine derivatives provides valuable insights. The acetylation of leucine has been shown to switch its cellular uptake mechanism from the L-type amino acid transporter (LAT1) to organic anion transporters (OATs), such as OAT1 and OAT3, and the monocarboxylate transporter 1 (MCT1).

This "transporter switching" is a significant finding, as OATs are involved in the transport of a wide range of drugs and endogenous molecules. Many drugs with anionic functional groups interact with OATs, which are expressed in barrier tissues throughout the body. The interaction of a compound with these transporters can have a major impact on its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, it is conceivable that this compound, which also possesses an acidic character, could be a substrate or inhibitor for organic anion transporters, a possibility that warrants further investigation.

Mechanisms of Cellular Activity

The specific mechanisms of cellular activity for this compound, including its potential for splicing inhibition or antimicrobial action, are not extensively detailed in publicly available scientific literature. General insights can be drawn from the activities of related sulfonamide compounds and the biological roles of its parent molecule, L-leucine. Amino acid-derived sulfonamides are recognized for a variety of pharmacological activities, which are generally attributed to the sulfonamide functional group. researchgate.netnih.gov

There is no specific information available in the reviewed scientific literature regarding cellular target engagement studies conducted on this compound. Methodologies such as the Cellular Thermal Shift Assay (CETSA) are commonly employed to determine if a small molecule binds to its intended target protein within a cell, but no such data has been published for this particular compound. nih.gov

A detailed analysis of the specific biochemical cascades modulated by this compound is not available in the current body of scientific research. The parent molecule, L-leucine, is a well-known activator of the mTORC1 signaling pathway, which is crucial for regulating cell growth, protein synthesis, and other metabolic processes. nih.govnih.gov Leucine's role in this pathway is initiated by its interaction with cellular sensors, leading to the recruitment and activation of mTORC1 at the lysosomal surface. nih.gov However, it has not been determined whether the addition of the (3-chlorophenyl)sulfonyl group to L-leucine modifies or inhibits this activity, or if it imparts novel effects on other signaling pathways.

General studies on sulfonamide derivatives have shown that they can influence various cellular processes. For instance, certain sulfonamide derivatives of metformin (B114582) have been observed to affect vascular and platelet hemostasis by influencing cell viability, migration, and platelet aggregation. mdpi.com These activities are linked to the modulation of specific cellular pathways, but a direct parallel to this compound cannot be drawn without specific experimental evidence.

Table 1: Investigated Cellular Activities of Related Compound Classes

Compound ClassInvestigated Cellular ActivityGeneral FindingsCitations
Amino Acid-Derived SulfonamidesAntibacterial, Antiviral, Anticancer, etc.Possess a broad range of pharmacological activities. researchgate.netnih.gov
L-LeucinemTORC1 SignalingActivates the mTORC1 pathway, promoting protein synthesis and cell growth. nih.govnih.gov
Metformin Sulfonamide DerivativesVascular and Platelet HemostasisCan modulate cell viability, migration, and platelet aggregation. mdpi.com

Preclinical Pharmacological Investigations

In Vitro Biological Assay Development and Implementation

The in vitro evaluation of N-[(3-Chlorophenyl)sulfonyl]-L-leucine would theoretically involve a suite of cell-based and biochemical assays to elucidate its mechanism of action and validate its molecular target.

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are crucial for understanding how a compound affects cellular processes in a physiologically relevant environment. For a putative MetAP2 inhibitor like this compound, these assays would focus on endpoints related to MetAP2 function.

One common approach involves the use of cell proliferation assays. For instance, Human Umbilical Vein Endothelial Cells (HUVECs) are frequently used, as MetAP2 is known to be essential for endothelial cell growth and proliferation during angiogenesis. nih.gov The antiproliferative effects of MetAP2 inhibitors can be quantified by measuring the reduction in cell viability or proliferation over time.

Furthermore, cell cycle analysis by flow cytometry is a key mechanistic assay. Inhibition of MetAP2 has been shown to induce cell cycle arrest, often in the G1 phase, in sensitive cell lines. nih.gov This is thought to occur through the modulation of proteins such as the Retinoblastoma protein (Rb) and the cyclin-dependent kinase inhibitor p21. nih.gov

To confirm target engagement within a cellular context, assays that measure the accumulation of unprocessed protein substrates of MetAP2 can be employed. For example, the N-terminal methionine status of specific MetAP2 substrates, such as GAPDH or elongation factor 1α (eEF1A), can be assessed by techniques like isoelectric focusing followed by Western blot or mass spectrometry. pnas.orgaacrjournals.org Inhibition of MetAP2 leads to an increase in the methionylated form of these proteins.

The table below summarizes typical cell-based assays used to characterize MetAP2 inhibitors.

Assay TypeCell Line(s)Endpoint MeasuredTypical Result for MetAP2 Inhibitor
Proliferation AssayHUVEC, various cancer cell linesCell viability, BrdU incorporationInhibition of proliferation (decreased viability)
Cell Cycle AnalysisHUVEC, sensitive cancer cell linesDNA content (e.g., propidium (B1200493) iodide staining)G1 phase cell cycle arrest
Target EngagementVarious (e.g., bEND3, A549, HT1080)N-terminal methionine status of substrates (e.g., GAPDH, eEF1A)Increased accumulation of unprocessed (methionylated) substrate
Angiogenesis AssayHUVECTube formation on MatrigelInhibition of endothelial tube formation

Biochemical Assays for Target Validation

Biochemical assays are essential for directly validating the inhibitory activity of a compound against its purified target enzyme. For this compound, the primary biochemical target is presumed to be MetAP2.

A standard biochemical assay for MetAP2 involves incubating the purified recombinant human MetAP2 enzyme with a synthetic peptide substrate. nih.gov The activity of the enzyme is typically measured using a coupled-enzyme reaction where the cleavage of the N-terminal methionine from the substrate is linked to a detectable signal, such as a change in fluorescence or absorbance. nih.gov The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in the presence of varying concentrations of the inhibitor, from which an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.

Selectivity is a critical parameter, and thus, the compound would also be tested against the related enzyme, MetAP1. nih.gov A desirable inhibitor would show high potency against MetAP2 and significantly lower potency against MetAP1. For example, the MetAP2 inhibitor M8891 demonstrated an IC50 of 52 nmol/L against human MetAP2, while being largely inactive against MetAP1. nih.gov

The following table provides an example of data that would be generated from such biochemical assays for a selective MetAP2 inhibitor.

EnzymeSubstrateAssay PrincipleExample IC50 for a Selective Inhibitor (e.g., M8891)
Human MetAP2Synthetic peptide (e.g., MAS tripeptide)Coupled-enzyme assay with colorimetric or fluorometric readout52 nM nih.gov
Human MetAP1Synthetic peptide (e.g., MAS tripeptide)Coupled-enzyme assay with colorimetric or fluorometric readout> 10,000 nM

In Vivo Mechanistic Studies in Animal Models (focused on mechanistic understanding)

In vivo studies in preclinical animal models are critical for understanding the physiological effects of a compound and for linking its biochemical activity to its pharmacological effects.

Assessment of Compound Distribution and Metabolism in Preclinical Species

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific data for this compound is not publicly available, a typical investigation would involve administering the compound to preclinical species such as mice or rats, followed by the collection of plasma and tissue samples at various time points. plos.org

The concentration of the parent compound and its potential metabolites in these samples would be quantified using methods like liquid chromatography-mass spectrometry (LC-MS). plos.org These data would be used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2). plos.org Studies on related sulfonamide-containing compounds have shown that metabolism can occur through pathways such as oxidation and conjugation. nih.gov For radiolabeled compounds, excretion can be monitored to determine the primary routes of elimination from the body. nih.gov

Pharmacodynamic Evaluation of Target Engagement and Pathway Modulation

Pharmacodynamic studies aim to demonstrate that the compound interacts with its intended target in vivo and modulates downstream signaling pathways. For a MetAP2 inhibitor, a key pharmacodynamic biomarker is the accumulation of unprocessed substrates in tissues or circulating cells. pnas.org

For instance, studies with other MetAP2 inhibitors have successfully used the N-terminal methionine status of GAPDH in peripheral blood mononuclear cells (PBMCs) or tumor tissue as a biomarker of target engagement. pnas.org Following treatment with the inhibitor, an increase in the methionylated form of GAPDH would indicate that the drug has reached its target and is exerting its enzymatic inhibitory effect. This can be assessed by methods such as isoelectric focusing and Western blotting. pnas.org

Investigation of Specific Biological Effects (e.g., autophagy regulation, glucose metabolism modulation)

The broader biological effects of MetAP2 inhibition are of significant interest.

Autophagy Regulation: The role of MetAP2 inhibition in autophagy is an emerging area of investigation. While leucine (B10760876) itself is known to be a potent inhibitor of autophagy through the mTORC1 pathway, the direct effects of MetAP2 inhibitors on this process are less clear. nih.govcancer.gov Some studies suggest that the cellular stress induced by MetAP2 inhibition could potentially modulate autophagic pathways. nih.gov Further research would be needed to specifically investigate the effect of this compound on autophagy markers such as LC3-II and p62 in relevant cell lines and in vivo models.

Glucose Metabolism Modulation: A significant body of evidence indicates that MetAP2 inhibitors can improve glucose metabolism. nih.govphysiology.org In preclinical models of obesity and diabetes, treatment with MetAP2 inhibitors has been shown to enhance glucose tolerance and improve insulin (B600854) sensitivity. nih.govphysiology.orgnih.gov For example, treatment of high-fat and -fructose-fed dogs with a MetAP2 inhibitor improved their glycemic response during an oral glucose tolerance test and enhanced net hepatic glucose uptake. physiology.org Similarly, in cell-based assays, some MetAP2 inhibitors have been shown to increase glucose uptake in adipocytes. nih.gov Therefore, a key part of the in vivo characterization of this compound would be to assess its impact on glucose homeostasis in relevant animal models of metabolic disease.

The table below outlines potential in vivo studies and their expected outcomes for a MetAP2 inhibitor.

Study TypeAnimal ModelKey Parameters MeasuredExpected Outcome for an Active MetAP2 Inhibitor
PharmacokineticsMouse, RatPlasma and tissue drug concentrations over timeCharacterization of ADME properties
PharmacodynamicsTumor-bearing mouseN-terminal methionine status of GAPDH in PBMCs or tumorDose-dependent increase in unprocessed GAPDH
Glucose MetabolismDiet-induced obese mice or dogsOral glucose tolerance test, insulin tolerance test, hepatic glucose uptakeImproved glucose tolerance and insulin sensitivity, increased hepatic glucose uptake
Autophagy RegulationMouse modelsLC3-II/LC3-I ratio, p62 levels in tissuesTo be determined

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of N-[(3-Chlorophenyl)sulfonyl]-L-leucine, docking studies are used to understand how it might fit into the active site of a protein or other biological target.

Binding affinity, often expressed as a docking score, estimates the strength of the interaction between the ligand (this compound) and its target. Pose analysis refers to the evaluation of the specific conformation and orientation of the ligand within the binding site. Currently, specific binding affinity predictions and detailed pose analyses for this compound are not widely available in published literature.

Table 1: Molecular Docking Parameters for this compound This table is interactive. Click on the headers to sort.

Target Protein Docking Score (kcal/mol) Predicted Binding Pose

Successful docking simulations can identify the specific amino acid residues or structural motifs within a target protein that are crucial for binding this compound. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Without specific docking studies, the key interacting residues for this compound remain hypothetical.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. Such simulations can reveal the flexibility of this compound and its target, which is critical for a comprehensive understanding of their interaction. There are no specific molecular dynamics simulation studies for this compound available in the public domain.

Quantum Chemical Calculations for Electronic Structure Properties

Quantum chemical calculations are employed to determine the electronic properties of a molecule, such as its charge distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. These properties are fundamental to its reactivity and interaction with biological targets. Detailed quantum chemical analyses specifically for this compound have not been reported in readily accessible scientific literature.

Table 2: Calculated Electronic Properties of this compound This table is interactive. Click on the headers to sort.

Property Value Method of Calculation
HOMO Energy Data Not Available Data Not Available
LUMO Energy Data Not Available Data Not Available

In Silico Screening for Potential Biological Targets and Pathways

In silico screening, including reverse docking and pharmacophore modeling, can be used to search large databases of biological targets to identify potential proteins that may bind to this compound. This approach can help to hypothesize the compound's mechanism of action and its potential therapeutic applications. However, the results of such screenings for this compound are not currently documented in scientific publications.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound, data on a series of structurally related compounds and their corresponding biological activities would be required. At present, there is no evidence of QSAR models having been developed for this specific compound.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS, UV-Vis)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. By probing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For N-[(3-Chlorophenyl)sulfonyl]-L-leucine, both ¹H and ¹³C NMR would be utilized.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, the protons on the leucine (B10760876) side chain would exhibit characteristic splitting patterns and chemical shifts, while the aromatic protons of the 3-chlorophenyl group would appear in a distinct region of the spectrum.

¹³C NMR complements the proton data by providing a count of the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.

While specific experimental data for this compound is not widely published, representative chemical shifts for analogous N-protected leucine derivatives can be referenced to predict the expected spectral features. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O of the carboxylic acid, and the C-Cl bond of the aromatic ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound, which has a molecular formula of C₁₂H₁₆ClNO₄S and a molecular weight of 305.78 g/mol . The fragmentation pattern could reveal the loss of the leucine side chain or cleavage at the sulfonamide bond, further confirming the structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. The presence of the chlorophenyl aromatic ring in this compound would result in characteristic UV absorption bands. While amino acids themselves have minimal UV absorption at wavelengths above 250 nm, the aromatic sulfonyl moiety introduces a significant chromophore.

Representative Spectroscopic Data:

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the leucine aliphatic protons (isobutyl group, α-proton), the sulfonamide N-H proton, and the aromatic protons of the 3-chlorophenyl group.
¹³C NMR Resonances for the leucine carbons, the carbonyl carbon, and the six distinct carbons of the 3-chlorophenyl ring.
IR (cm⁻¹) ~3300 (N-H stretch), ~3000 (O-H stretch, carboxylic acid), ~1710 (C=O stretch), ~1350 & ~1160 (S=O stretches), ~750 (C-Cl stretch).
Mass Spec (m/z) [M+H]⁺ at ~306.05, confirming the molecular weight. Fragmentation patterns corresponding to the loss of key structural motifs.
UV-Vis (nm) Absorption maxima in the UV region (around 260-270 nm) due to the π-π* transitions of the substituted benzene (B151609) ring.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or by-products of a chemical reaction, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A validated HPLC method would be developed, typically employing a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run under either isocratic or gradient conditions.

Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak. The retention time of the compound is a characteristic property under a specific set of HPLC conditions.

Typical HPLC Parameters for Analysis of N-Sulfonylated Amino Acids:

Parameter Typical Condition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 270 nm
Injection Volume 10 µL

Advanced Biophysical Techniques for Molecular Interaction Analysis (e.g., Surface Plasmon Resonance)

To understand the potential biological activity of a compound, it is crucial to study its interactions with biomolecules such as proteins or enzymes.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of molecular interactions. In a typical SPR experiment to study this compound, a target protein (e.g., an enzyme it is designed to inhibit) would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the surface.

The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. By analyzing the sensorgram (a plot of the SPR response versus time), one can determine the kinetics of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. While specific SPR studies involving this compound are not prominently documented, this technique is a standard method for characterizing the interactions of small molecules with their biological targets.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues

There is currently no available literature detailing the design and synthesis of next-generation analogues of N-[(3-Chlorophenyl)sulfonyl]-L-leucine. The process of analogue design typically involves modifying the core structure of a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to reduce toxicity. This process, known as structure-activity relationship (SAR) studies, is fundamental to medicinal chemistry. For this compound, the sulfonyl-leucine scaffold presents multiple opportunities for chemical modification.

Table 1: Potential Sites for Analogue Synthesis

Structural ComponentPotential ModificationsDesired Outcome
3-Chlorophenyl groupSubstitution with other halogens (F, Br, I), alkyl groups, or alkoxy groups.Alteration of lipophilicity and electronic properties to enhance target binding.
Sulfonyl linkerReplacement with other bioisosteres such as a sulfonamide or an amide linker.Modulation of chemical stability and hydrogen bonding capacity.
L-leucine moietySubstitution with other natural or unnatural amino acids.Exploration of target specificity and potential new biological activities.
Carboxylic acidEsterification or conversion to an amide.Improvement of cell permeability and prodrug strategies.

Without initial biological activity data for the parent compound, the rationale for designing specific analogues remains theoretical.

Exploration of Novel Biological Targets and Mechanisms

The biological targets and mechanism of action for this compound have not been elucidated in published research. The structural features of the compound, particularly the presence of a sulfonamide and an amino acid moiety, suggest potential interactions with a variety of biological targets, including proteases, kinases, or metabolic enzymes. Leucine (B10760876) itself is a branched-chain amino acid (BCAA) known to play a role in signaling pathways such as the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is crucial for cell growth and proliferation. However, it is unknown if this compound retains any of this activity or possesses novel functions.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, is a powerful tool for understanding the comprehensive mechanistic details of a compound's action. At present, there are no published multi-omics studies involving this compound. Such studies would be instrumental in identifying the pathways and networks affected by the compound, providing a more holistic view of its biological impact.

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

The development and utilization of advanced preclinical models are crucial for evaluating the efficacy and mechanism of action of a novel compound. This includes the use of relevant cell lines, primary cells, organoids, and animal models of disease. For this compound, the selection of appropriate models is contingent on the identification of its biological target and therapeutic area of interest. Without this foundational knowledge, the development of specific and relevant preclinical models is not feasible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.